molecular formula C17H15ClFNO4S B2440810 3-chloro-4-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzenesulfonamide CAS No. 1428348-56-4

3-chloro-4-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzenesulfonamide

Cat. No.: B2440810
CAS No.: 1428348-56-4
M. Wt: 383.82
InChI Key: WHFVEJHPABUBKH-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzenesulfonamide is a complex organic compound that features a combination of chloro, fluoro, methoxy, phenoxy, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the but-2-yn-1-yl intermediate: This step involves the reaction of an alkyne with an appropriate halide under basic conditions.

    Attachment of the phenoxy group: The intermediate is then reacted with 2-methoxyphenol in the presence of a base to form the phenoxy derivative.

    Introduction of the sulfonamide group: The phenoxy derivative is then reacted with a sulfonyl chloride to introduce the sulfonamide group.

    Halogenation: Finally, the compound is halogenated to introduce the chloro and fluoro groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Substitution reactions: Due to the presence of halogens, the compound can undergo nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions.

    Coupling reactions: The alkyne group allows for coupling reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling: Palladium catalysts and boronic acids are typically used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can form complex biaryl compounds.

Scientific Research Applications

3-chloro-4-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzenesulfonamide has several scientific research applications:

    Medicinal chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient.

    Materials science: It is explored for use in the development of advanced materials, such as polymers and coatings.

    Biological research: The compound is used in studies related to enzyme inhibition and protein binding.

    Industrial applications: It is investigated for its potential use in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-fluoro-N-(4-(2-hydroxyphenoxy)but-2-yn-1-yl)benzenesulfonamide
  • 3-chloro-4-fluoro-N-(4-(2-ethoxyphenoxy)but-2-yn-1-yl)benzenesulfonamide
  • 3-chloro-4-fluoro-N-(4-(2-methylphenoxy)but-2-yn-1-yl)benzenesulfonamide

Uniqueness

The uniqueness of 3-chloro-4-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzenesulfonamide lies in its specific combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[4-(2-methoxyphenoxy)but-2-ynyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO4S/c1-23-16-6-2-3-7-17(16)24-11-5-4-10-20-25(21,22)13-8-9-15(19)14(18)12-13/h2-3,6-9,12,20H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFVEJHPABUBKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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